N-Benzyl-N-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-nitrobenzamide typically involves the condensation of benzylamine with nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Ultrasonic irradiation and the use of solid acid catalysts have also been explored to achieve a green and efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed:
Reduction: N-Benzyl-N-aminobenzamide.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Nitrobenzoic acid and benzylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides, which are of interest in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown activity against certain biological targets, making it a candidate for drug development .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of the nitro group and benzyl moiety contributes to its biological activity .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer and agrochemical industries .
Wirkmechanismus
The mechanism of action of N-Benzyl-N-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity. The compound may inhibit specific enzymes or receptors, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-N-isopropyl-4-nitrobenzamide
- N-Benzyl-N-tert-butyl-3-nitrobenzamide
- N-Benzyl-N-methyl-4-nitrobenzamide
Comparison: N-Benzyl-N-nitrobenzamide is unique due to the specific positioning of the nitro group and the benzyl moiety. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of different substituents on the benzyl group can significantly alter the compound’s reactivity and biological activity .
Eigenschaften
CAS-Nummer |
125659-92-9 |
---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-benzyl-N-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(13-9-5-2-6-10-13)15(16(18)19)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI-Schlüssel |
PFQHOXTTWUVWJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.